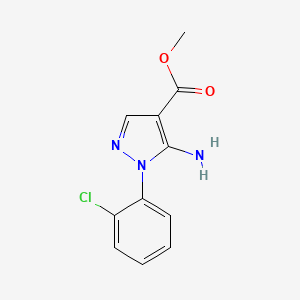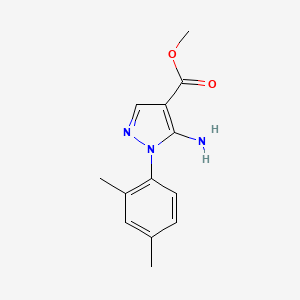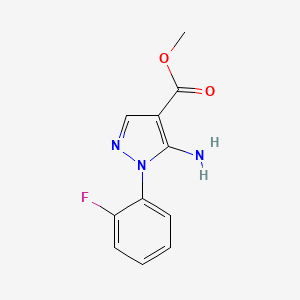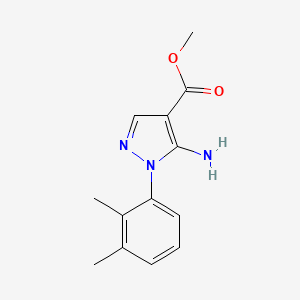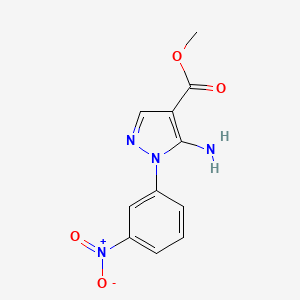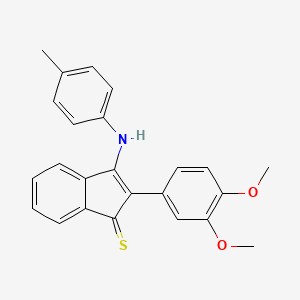
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione, also known as DMAPT, is a synthetic organic compound that belongs to the class of indene-1-thiones. It is a white crystalline solid that is soluble in polar organic solvents such as alcohols, dimethyl sulfoxide, and acetonitrile. DMAPT has been studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has been studied extensively in the fields of pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical field, this compound has been studied as a potential anti-inflammatory agent and as a potential inhibitor of the enzyme acetylcholinesterase. In the agrochemical field, this compound has been studied as a potential herbicide and insecticide. In the field of materials science, this compound has been studied as a potential catalyst for the polymerization of styrene and other monomers.
Mechanism of Action
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between neurons. In addition, this compound has been shown to have anti-inflammatory properties, likely due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between neurons. In addition, this compound has been shown to have anti-inflammatory properties, likely due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-fungal and anti-bacterial properties, making it a potential candidate for the treatment of a variety of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione in laboratory experiments is its high solubility in polar organic solvents such as alcohols, dimethyl sulfoxide, and acetonitrile. This makes it relatively easy to work with in a laboratory setting. However, this compound is a relatively unstable compound and is prone to decomposition when exposed to light and heat. Therefore, it is important to store it in a dark, cool, and dry environment.
Future Directions
Given its potential applications in a variety of fields, there is a great deal of research that can be done to further explore the potential of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione. Future research could focus on the development of more efficient synthesis methods, the optimization of its anti-inflammatory and anti-microbial properties, and the exploration of its potential applications in the fields of pharmaceuticals and agrochemicals. Additionally, research could be done to further explore the potential of this compound as a catalyst for the polymerization of styrene and other monomers. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for the treatment of a variety of diseases.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The most common method is the reaction of 4-methylphenylamine and 3,4-dimethoxyphenyl isothiocyanate. This reaction yields the desired product in high yields and is relatively simple to perform.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)indene-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(28)22(23)16-10-13-20(26-2)21(14-16)27-3/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJJIAIAXTXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=S)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159547 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1024081-76-2 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024081-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





